molecular formula C13H16F3NO3 B8174513 4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline

4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8174513
M. Wt: 291.27 g/mol
InChI Key: NNGRDAAZTVQLBZ-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline is an organic compound that features both a tetrahydropyran ring and a trifluoroethoxy group attached to an aniline core

Properties

IUPAC Name

4-(oxan-4-yloxy)-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c14-13(15,16)8-19-12-7-10(1-2-11(12)17)20-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRDAAZTVQLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Attachment of the Trifluoroethoxy Group: This step often involves the nucleophilic substitution of a halogenated precursor with trifluoroethanol under basic conditions.

    Coupling with Aniline: The final step involves the coupling of the intermediate with aniline, typically using a palladium-catalyzed cross-coupling reaction such as Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper or more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to aniline or to hydroxylamine intermediates.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Aniline or hydroxylamine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in 4-((Tetrahydro-2H-pyran-4-yl)oxy)-2-(2,2,2-trifluoroethoxy)aniline imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with methoxy or ethoxy groups.

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